N-cyclopentyl-N'-phenylurea

Vue d'ensemble

Description

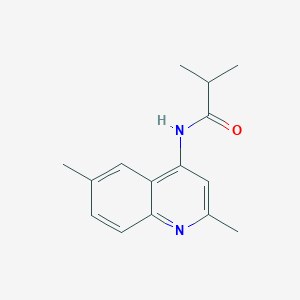

N-cyclopentyl-N'-phenylurea (CPU) is a chemical compound that belongs to the class of urea derivatives. It is widely used in scientific research due to its unique chemical properties. This compound has gained significant attention in the scientific community because of its potential applications in various fields, including medicine, agriculture, and industry.

Applications De Recherche Scientifique

Bioremediation Technology

N-cyclopentyl-N'-phenylurea, as a class of phenylurea herbicides, has been researched for its potential in bioremediation. Villaverde et al. (2012) demonstrated the use of cyclodextrin-based bioremediation technology for the enhanced mineralization of diuron, a specific phenylurea herbicide. This technology involved a bacterial consortium that significantly improved biodegradation effectiveness compared to traditional methods (Villaverde et al., 2012).

Phytoremediation Enhancements

Azab et al. (2018) explored the phytoremediation properties of transgenic plants expressing the human CYP1A2 gene, which showed significant resistance and enhanced detoxification of linuron, another phenylurea herbicide. This suggests potential applications in cleaning up environments contaminated with phenylurea herbicides (Azab, Kebeish, & Hegazy, 2018).

Microbial Degradation in Agricultural Fields

Sørensen et al. (2003) provided insights into the microbial degradation of phenylurea herbicides in agricultural fields, emphasizing the role of microbial metabolism in the degradation process. This understanding is crucial for managing the environmental impact of these herbicides (Sørensen et al., 2003).

Crystal Structure Analysis

Kang et al. (2015) analyzed the crystal structure of pencycuron, a urea fungicide, to understand its molecular properties. This type of research is important for designing more efficient and environmentally friendly pesticides (Kang, Kim, Kwon, & Kim, 2015).

Biotic and Abiotic Processes in Soil

Hussain et al. (2015) reviewed the biotic and abiotic processes governing the fate of phenylurea herbicides in soils, highlighting the role of biodegradation in natural attenuation of these pesticides in agricultural environments (Hussain et al., 2015).

Cytokinin-like Activity

Ricci et al. (2001) synthesized and tested several N-phenylurea derivatives for cytokinin-like activity, which is important for plant growth regulation. This research could lead to new agricultural chemicals that regulate plant growth more effectively (Ricci et al., 2001).

Bacterial N-Demethylase in Degradation

Gu et al. (2013) identified a novel bacterial N-demethylase, PdmAB, responsible for the initial step in the degradation of N,N-dimethyl-substituted phenylurea herbicides. This discovery is significant for understanding microbial pathways in environmental remediation (Gu et al., 2013).

NDMA Formation from Diuron

Chen and Young (2008) studied the formation of N-nitrosodimethylamine (NDMA), a carcinogen, during the chlorination of water containing diuron. Understanding these chemical reactions iscrucial for assessing the health risks posed by phenylurea herbicides in water sources (Chen & Young, 2008).

Transgenic Plant Research for Herbicide Resistance

Jang et al. (2020) investigated the phytoremediation properties of transgenic plants expressing PgCYP76B93, derived from ginseng, to phenylurea herbicides. This research provides insights into developing genetically modified plants with enhanced resistance to herbicides (Jang, Khanom, Moon, Shin, & Lee, 2020).

Fungal Degradation of Phenylurea Herbicides

Badawi et al. (2009) explored the degradation of various phenylurea herbicides by the soil fungus Mortierella sp., demonstrating the potential of fungal organisms in the biodegradation of these chemicals and the formation of new, environmentally relevant metabolites (Badawi et al., 2009).

Rapid Mineralization by Bacterial Consortium

Sørensen, Albers, and Aamand (2008) constructed a two-member bacterial consortium capable of rapidly mineralizing the phenylurea herbicide diuron. This research highlights the potential of microbial consortia in the effective remediation of environments contaminated with such herbicides (Sørensen, Albers, & Aamand, 2008).

Anticancer Properties

Purwanto et al. (2020) studied the synthesis and cytotoxic activity of N-(Phenylcarbamoyl)Benzamide, a urea derivative, on HeLa cell lines, indicating the potential of phenylurea compounds in cancer treatment (Purwanto, Siswandono, Hardjono, & Triwidiandany, 2020).

Vibrational and Molecular Characteristics

Haruna et al. (2019) analyzed the vibrational, molecular, and electronic characteristics of fenuron, a phenyl urea-based herbicide, providing insights into the structural and conformational properties of these compounds (Haruna, Kumar, Mary, Popoola, Thomas, Roxy, & Al‐Saadi, 2019).

NO Donor Activity

Camehn and Rehse (2000) investigated N-(1-cyanoalkyl)-N-hydroxyureas, which showed promising antithrombotic and vasodilating activities, suggesting potential medical applications for certain phenylurea derivatives (Camehn & Rehse, 2000).

Propriétés

IUPAC Name |

1-cyclopentyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODZEKGCUPWVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157027 | |

| Record name | N-Cyclopentyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N'-phenylurea | |

CAS RN |

13140-89-1 | |

| Record name | NSC 131956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclopentyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)

![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)

![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)

![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)

![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)